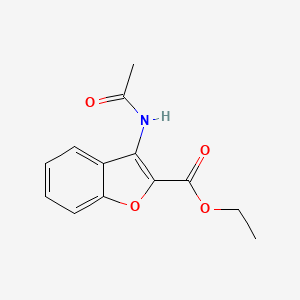

Ethyl 3-acetamido-1-benzofuran-2-carboxylate

説明

特性

CAS番号 |

39786-38-4 |

|---|---|

分子式 |

C13H13NO4 |

分子量 |

247.25 g/mol |

IUPAC名 |

ethyl 3-acetamido-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(16)12-11(14-8(2)15)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,14,15) |

InChIキー |

WGIOSLQHYHWVLS-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetamido-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be constructed through a cyclization reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities.

科学的研究の応用

3-アセトアミド-1-ベンゾフラン-2-カルボン酸エチルは、いくつかの科学研究において応用されています。

医薬品化学: 抗腫瘍、抗菌、抗ウイルス活性を持つ新薬の開発のためのリード化合物として役立ちます.

生物学研究: この化合物は、ベンゾフラン誘導体の作用機序とその生物学的標的との相互作用を理解するための研究に使用されています。

作用機序

3-アセトアミド-1-ベンゾフラン-2-カルボン酸エチルの作用機序は、体内の特定の分子標的との相互作用に関係しています。ベンゾフラン環構造により、酵素や受容体に結合し、その活性を調節できます。 これにより、腫瘍細胞の増殖の阻害、抗菌効果、抗ウイルス活性が生じます . 具体的な経路と標的は、研究されている特定の生物活性によって異なる場合があります。

類似の化合物:

3-[2-(ベンゼンスルホニル)アセトアミド]-1-ベンゾフラン-2-カルボン酸エチル: この化合物は、ベンゾフランコアは同様ですが、ベンゼンスルホニル基が異なり、異なる生物活性を示す可能性があります.

5-ニトロベンゾフラン-2-カルボン酸エチル: この化合物は、3-アセトアミド-1-ベンゾフラン-2-カルボン酸エチルの合成における前駆体であり、ニトロ基の存在により異なる化学的性質を持っています.

ユニークさ: 3-アセトアミド-1-ベンゾフラン-2-カルボン酸エチルは、その特定の置換パターンによりユニークであり、異なる生物活性を示し、医薬品化学研究における貴重な化合物となっています。

類似化合物との比較

Data Table: Structural and Functional Comparison

生物活性

Ethyl 3-acetamido-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring and an acetamido group. The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Acetamido Group Introduction : The acetamido moiety is introduced via acylation reactions with acetamide derivatives.

- Esterification : The final product is often obtained by esterification of the carboxylic acid with ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis. For instance, in comparative studies, some benzofuran derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .

| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Standard Penicillin | 1 ± 1.50 | 2.4 ± 1.00 |

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Benzofuran derivatives are known to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Enzyme Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Several benzofuran derivatives have been evaluated for their AChE inhibitory potential, with some showing IC50 values in the low micromolar range . The mechanism often involves binding to the active site of AChE, thereby preventing substrate hydrolysis.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes.

- Cellular Pathway Modulation : Interaction with cellular pathways can induce apoptosis or inhibit microbial growth through disruption of metabolic processes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Testing : A study demonstrated that the compound exhibited a significant zone of inhibition against E. coli, comparable to established antibiotics .

- Anticancer Activity : In vitro assays indicated that benzofuran derivatives could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation.

- Enzyme Inhibition Assays : Compounds similar to this compound were tested for their ability to inhibit AChE, revealing promising results that warrant further investigation into their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 3-acetamido-1-benzofuran-2-carboxylate and its derivatives?

The synthesis typically involves cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate in N-methylpyrrolidone) to form the benzofuran core. Subsequent functionalization introduces the acetamido group via amide coupling using reagents like EDC or DCC. For example, coupling 2,2-diphenylacetic acid with the benzofuran intermediate under anhydrous conditions yields derivatives with enhanced bioactivity .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, ¹H NMR peaks at δ 1.3–1.4 ppm (triplet, ethyl group) and δ 7.2–8.1 ppm (aromatic protons) confirm the ester and benzofuran moieties. IR spectroscopy identifies the carbonyl (C=O) stretch (~1700 cm⁻¹) and amide N–H bend (~3300 cm⁻¹) .

Q. What preliminary biological activities are reported for benzofuran derivatives like this compound?

Analogous compounds exhibit antimicrobial activity against E. coli and S. aureus (MIC values: 8–32 µg/mL) and induce apoptosis in melanoma cells via caspase-3 activation. Anti-inflammatory properties are also observed in COX-2 inhibition assays .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。